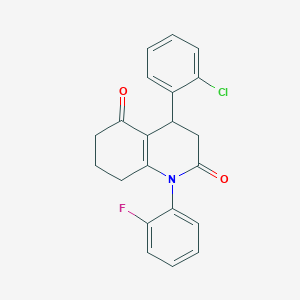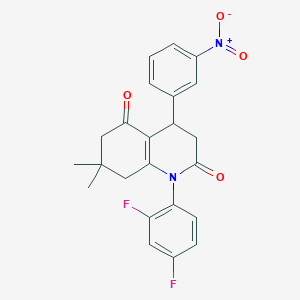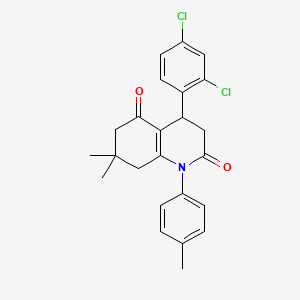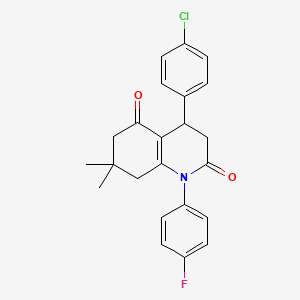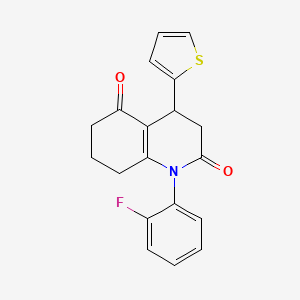
1-(2-fluorophenyl)-4-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Descripción general
Descripción
1-(2-fluorophenyl)-4-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione, also known as L-743,726, is a chemical compound that has been extensively studied for its potential use in treating various diseases. This compound belongs to the class of tetrahydroquinoline-2,5-diones and has been found to exhibit a wide range of pharmacological activities.
Mecanismo De Acción
The exact mechanism of action of 1-(2-fluorophenyl)-4-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is not fully understood. However, it has been found to inhibit the activity of various enzymes and transcription factors that are involved in the inflammatory and immune response. It has also been found to modulate the expression of cytokines and chemokines, which play a key role in the inflammatory response.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-4-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has been found to exhibit potent anti-inflammatory and immunomodulatory activities. It has been shown to inhibit the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also inhibits the activity of NF-κB, a transcription factor that is involved in the inflammatory response. Additionally, 1-(2-fluorophenyl)-4-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has been found to modulate the expression of chemokines, which play a key role in the recruitment of immune cells to the site of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-fluorophenyl)-4-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione in lab experiments is its potent anti-inflammatory and immunomodulatory activities. It has been found to be effective in a wide range of disease models, making it a promising candidate for the treatment of various inflammatory and autoimmune diseases. However, one of the limitations of using 1-(2-fluorophenyl)-4-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in humans.
Direcciones Futuras
There are several future directions for research on 1-(2-fluorophenyl)-4-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione. One potential direction is to investigate its potential use in treating cancer. 1-(2-fluorophenyl)-4-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has been found to exhibit potent anti-tumor activity in preclinical studies, making it a promising candidate for the treatment of various types of cancer. Another potential direction is to investigate its potential use in treating neurodegenerative diseases. 1-(2-fluorophenyl)-4-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has been found to exhibit neuroprotective effects in animal models of neurodegenerative diseases, making it a promising candidate for the treatment of these diseases. Finally, further studies are needed to determine the safety and efficacy of 1-(2-fluorophenyl)-4-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione in humans, with the ultimate goal of developing it into a therapeutic agent for various diseases.
Aplicaciones Científicas De Investigación
1-(2-fluorophenyl)-4-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and autoimmune disorders. It has been found to exhibit potent anti-inflammatory and immunomodulatory activities, making it a promising candidate for the treatment of inflammatory and autoimmune diseases.
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-4-thiophen-2-yl-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO2S/c20-13-5-1-2-6-14(13)21-15-7-3-8-16(22)19(15)12(11-18(21)23)17-9-4-10-24-17/h1-2,4-6,9-10,12H,3,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSUJOLHVPJFRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(CC(=O)N2C3=CC=CC=C3F)C4=CC=CS4)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-chlorophenyl)-3-[(1-naphthylacetyl)amino]propanoic acid](/img/structure/B4300605.png)
![3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid](/img/structure/B4300617.png)
![4-hydroxy-4,5,5-trimethyl-3-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,3-oxazolidin-2-one](/img/structure/B4300623.png)
![3-(4-chlorophenyl)-3-[(3-methylbenzoyl)amino]propanoic acid](/img/structure/B4300627.png)

![N-[(allylamino)carbonyl]-2,5,6-trichloro-4-methylnicotinamide](/img/structure/B4300643.png)
![3-(4-tert-butylphenyl)-3-[(phenoxyacetyl)amino]propanoic acid](/img/structure/B4300648.png)
![3-(4-tert-butylphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid](/img/structure/B4300662.png)
